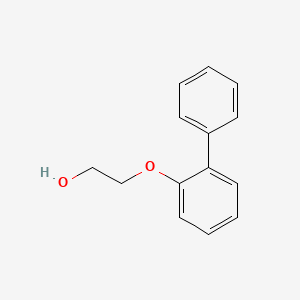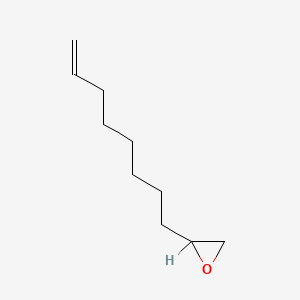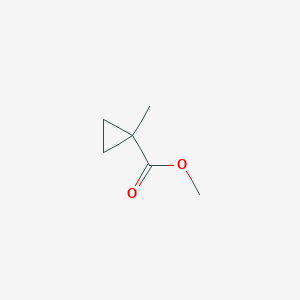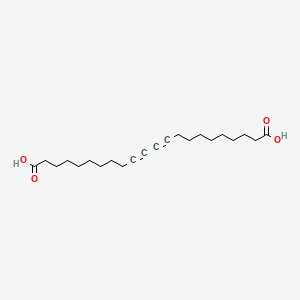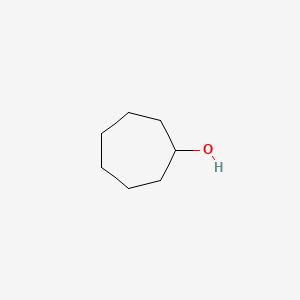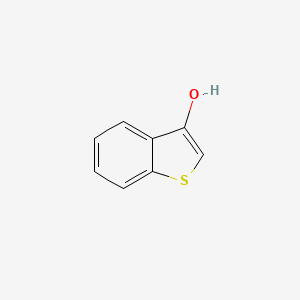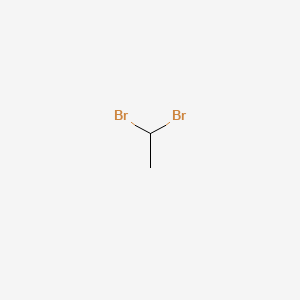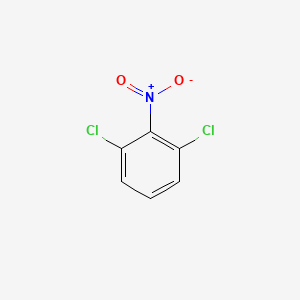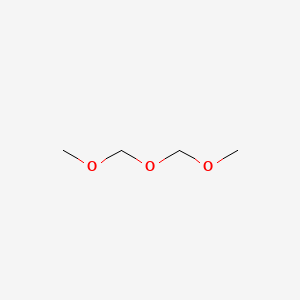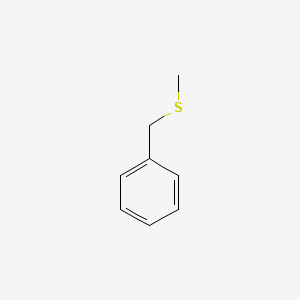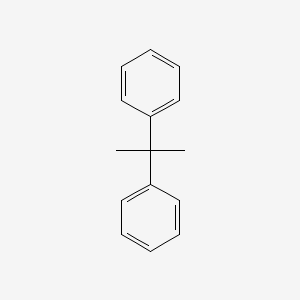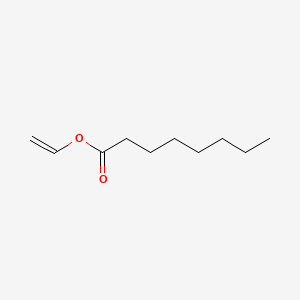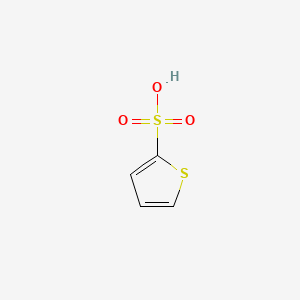
噻吩-2-磺酸
描述
Thiophene-2-sulfonic acid is an organic compound with the molecular formula C4H4O3S. It belongs to the thiophene family, which are sulfur-containing heterocyclic compounds. Thiophene-2-sulfonic acid is characterized by a thiophene ring substituted with a sulfonic acid group at the second position. This compound is known for its aromatic properties and is widely used in various chemical and industrial applications.
科学研究应用
Thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: Thiophene-2-sulfonic acid derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Action Environment
The action, efficacy, and stability of Thiophene-2-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, temperature, and light exposure . Furthermore, the compound’s effectiveness can be influenced by the physiological environment within the body, including the presence of other molecules, pH levels, and temperature.
生化分析
Biochemical Properties
Thiophene-2-sulfonic acid plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that Thiophene-2-sulfonic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some thiophene-based compounds have shown dose-dependent effects in in vitro anti-inflammatory activity assays .
Metabolic Pathways
Thiophene derivatives are known to undergo various reactions leading to substitution on the thiophene ring , which suggests that Thiophene-2-sulfonic acid may be involved in similar metabolic pathways.
Subcellular Localization
The subcellular localization of a protein or compound can provide valuable insights into its functionalities .
准备方法
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of thiophene using sulfuric acid. The reaction typically proceeds as follows:
C4H4S+H2SO4→C4H3SO3H+H2O
In this reaction, thiophene reacts with sulfuric acid to form thiophene-2-sulfonic acid and water. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, thiophene-2-sulfonic acid is often produced using chlorosulfonic acid. The reaction involves the following steps:
- Thiophene is treated with chlorosulfonic acid.
- The resulting product is then hydrolyzed to yield thiophene-2-sulfonic acid.
This method is preferred in industrial applications due to its efficiency and scalability.
化学反应分析
Types of Reactions: Thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Thiophene-2-sulfonic acid can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert thiophene-2-sulfonic acid to thiophene-2-sulfonamide.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives.
相似化合物的比较
Thiophene-2-sulfonic acid can be compared with other similar compounds such as:
Thiophene-3-sulfonic acid: Similar structure but with the sulfonic acid group at the third position.
Thiophene-2-sulfonamide: A derivative where the sulfonic acid group is replaced by a sulfonamide group.
Thiophene-2-sulfonyl chloride: A derivative where the sulfonic acid group is replaced by a sulfonyl chloride group.
Uniqueness: Thiophene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and derivatives.
属性
IUPAC Name |
thiophene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLLFUSNQCWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276544 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-84-5 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?
A1: While the provided research papers focus on the synthesis and characterization of Thiophene-2-sulfonic acid derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.
Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?
A2: Tasisulam sodium is a specific derivative of Thiophene-2-sulfonic acid. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []
Q3: How does the structure of Thiophene-2-sulfonic acid derivatives impact their activity?
A3: The research highlights the structure-activity relationship (SAR) of certain Thiophene-2-sulfonic acid derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.
Q4: What are the challenges in synthesizing Thiophene-2-sulfonic acid derivatives, and how have researchers addressed them?
A4: The synthesis of Thiophene-2-sulfonic acid derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


